molecular formula C45H66N10O15S B12406792 beta-Endorphin (1-9) CAS No. 59481-79-7

beta-Endorphin (1-9)

Cat. No.: B12406792
CAS No.: 59481-79-7
M. Wt: 1019.1 g/mol
InChI Key: ILNQJIWCDCNMDU-KIHARKTDSA-N
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Description

Beta-Endorphin (1-9): is an endogenous opioid neuropeptide and peptide hormone. It is a fragment of the larger beta-Endorphin (1-31) molecule, which is produced in certain neurons within the central nervous system and peripheral nervous system. Beta-Endorphin (1-9) is known for its role in pain relief and modulation of the immune response .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Endorphin (1-9) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of beta-Endorphin (1-9) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Beta-Endorphin (1-9) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized or reduced forms of beta-Endorphin (1-9) and various analogs with substituted amino acid residues .

Scientific Research Applications

Beta-Endorphin (1-9) has a wide range of scientific research applications:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating immune responses and cell signaling pathways.

    Medicine: Explored for its potential therapeutic effects in pain management and inflammation.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

Beta-Endorphin (1-9) exerts its effects primarily through interaction with opioid receptors, particularly the mu-opioid receptor. Upon binding to these receptors, it activates intracellular signaling pathways that lead to analgesic effects and modulation of immune responses. The peptide can also influence the release of other neurotransmitters and hormones, contributing to its diverse physiological effects .

Comparison with Similar Compounds

Uniqueness: Beta-Endorphin (1-9) is unique due to its specific sequence and the resulting high affinity for the mu-opioid receptor. This specificity contributes to its potent analgesic effects and its role in modulating immune responses, distinguishing it from other endogenous opioid peptides .

Properties

CAS No.

59481-79-7

Molecular Formula

C45H66N10O15S

Molecular Weight

1019.1 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid

InChI

InChI=1S/C45H66N10O15S/c1-25(57)38(44(68)54-34(24-56)43(67)51-30(15-16-37(61)62)40(64)53-32(45(69)70)10-6-7-18-46)55-41(65)31(17-19-71-2)52-42(66)33(21-26-8-4-3-5-9-26)50-36(60)23-48-35(59)22-49-39(63)29(47)20-27-11-13-28(58)14-12-27/h3-5,8-9,11-14,25,29-34,38,56-58H,6-7,10,15-24,46-47H2,1-2H3,(H,48,59)(H,49,63)(H,50,60)(H,51,67)(H,52,66)(H,53,64)(H,54,68)(H,55,65)(H,61,62)(H,69,70)/t25-,29+,30+,31+,32+,33+,34+,38+/m1/s1

InChI Key

ILNQJIWCDCNMDU-KIHARKTDSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N)O

Origin of Product

United States

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